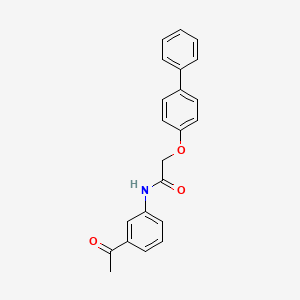![molecular formula C19H26FN3O2 B5604006 4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)
4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , due to its structural complexity and unique functional groups, is likely to have significant relevance in the field of organic and medicinal chemistry. Although the specific compound's information is scarce, analogs and related compounds provide insight into its potential synthesis, molecular structure, and properties.
Synthesis Analysis
Synthesis of related triazaspiro dodecane derivatives involves multi-step chemical reactions starting from basic organic or heterocyclic compounds. For instance, bromination, cyanoethylation, and alkylation steps were used to synthesize 1,4,9-triazaspiro[5.5]undecane and 3,7,11-triazaspiro[5.6]dodecane derivatives, showcasing the complexity and versatility of synthetic routes for such compounds (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Molecular Structure Analysis
Structural characterization of closely related compounds, like 4,4′-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid, through techniques such as X-ray diffraction, provides detailed insights into the molecular conformation, crystal packing, and intermolecular interactions critical for understanding the compound's behavior and reactivity (Ni et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of triazaspiro dodecane derivatives can be illustrated by their ability to undergo various chemical transformations, including bromination, cyanoethylation, and subsequent reactions leading to diverse functionalized derivatives. These steps highlight the compound's potential as a versatile intermediate for further chemical modifications and its reactivity towards different chemical reagents (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure can significantly influence a compound's application in various fields. For analog compounds, crystallography studies provide valuable data on molecular conformation and packing, essential for understanding the compound's stability, solubility, and potential interactions with biological targets (Ni et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential to undergo specific reactions, are fundamental aspects that define the compound's utility in synthetic and medicinal chemistry. The synthesis and modification routes of related compounds underscore the importance of understanding these chemical properties for developing new synthetic methodologies and applications (Kuroyan, Sarkisyan, & Vartanyan, 1986).
properties
IUPAC Name |
4-(2-fluoro-4-methylbenzoyl)-1,10-dimethyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2/c1-14-4-5-15(16(20)12-14)18(25)23-11-10-22(3)19(13-23)7-6-17(24)21(2)9-8-19/h4-5,12H,6-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWKKEUQDAGFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(C3(C2)CCC(=O)N(CC3)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)
![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)
![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)


![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)
![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)


![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)
![N,6-dimethyl-N-[1-methyl-2-(4-methyl-2-pyridinyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5604034.png)
![(3-chloro-4-fluorophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B5604037.png)